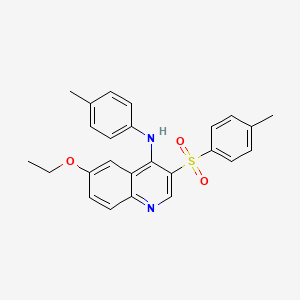

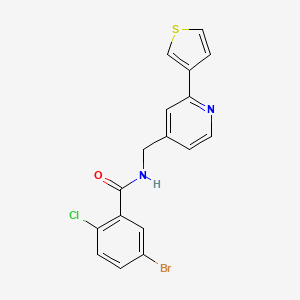

![molecular formula C25H24N2O5 B2486194 3,4-diethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922109-39-5](/img/structure/B2486194.png)

3,4-diethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to "3,4-diethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide" involves complex organic reactions. For example, Gabriele et al. (2006) described a synthesis method for dihydrobenzo[dioxine and oxazine derivatives through tandem palladium-catalyzed oxidative aminocarbonylation-cyclization, which could be relevant to the synthesis pathways of similar compounds (Gabriele et al., 2006). Moreover, Künzle and Schmutz (1969) detailed syntheses involving ring closure of halogeno-hydroxy-benzanilides, a method that might inform the synthetic approach to our compound of interest (Künzle & Schmutz, 1969).

Molecular Structure Analysis

The molecular structure of compounds like "3,4-diethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide" is crucial for understanding their reactivity and properties. Studies such as those by Bandoli and Nicolini (1982) on solid-state conformational parameters of similar dibenzo[b,f]heteroepin drugs provide insights into the molecular geometry, conformation, and potential intermolecular interactions (Bandoli & Nicolini, 1982).

Chemical Reactions and Properties

Chemical reactions involving the compound or its analogs are key to understanding its reactivity and potential applications. For example, the work by Harada et al. (1995) on the synthesis of potent serotonin-3 receptor antagonists offers valuable information on the chemical behavior of structurally related compounds (Harada et al., 1995).

Physical Properties Analysis

Understanding the physical properties of "3,4-diethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide" is essential for its handling and application in various fields. Such properties include melting points, solubility, and crystalline structure, which are often reported in studies focusing on similar compounds.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, reactivity with various reagents, and stability under different conditions, are crucial for the practical use and storage of the compound. Research on similar compounds, such as those by Kuroita et al. (1996) and Gornostaev et al. (2020), provides insights into these aspects, helping to predict the behavior of "3,4-diethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide" under various chemical conditions (Kuroita et al., 1996), (Gornostaev et al., 2020).

Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Pathways and Chemical Transformations

The synthesis of complex organic molecules often involves multi-step chemical transformations that can lead to the development of novel compounds with unique properties. For example, the synthesis of "4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid," an analogue of the osteoarthritis drug rhein, showcases a sophisticated synthesis route involving lithiation, cyclization, and oxidation steps (Owton, Brunavs, Miles, Dobson, & Steggles, 1995). These synthesis strategies can be instrumental in the development of new therapeutic agents or chemical tools for biological research.

Chemical Modifications and Biological Activities

The structural modification of organic compounds can significantly impact their biological activities. For instance, the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents shows how chemical modifications can enhance biological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These compounds exhibit significant COX-2 selectivity, analgesic, and anti-inflammatory activities, demonstrating the potential of chemical modifications in drug discovery.

Potential Therapeutic Applications

Antimicrobial and Antiviral Activities

The development of compounds with antimicrobial and antiviral activities is crucial in addressing various infectious diseases. Compounds such as "2-substituted derivatives of 3-cyano-4-imino-2-methylthio-8-methoxy-4H-pyrimido[2,1-b][1,3]benzothiazole" have been screened for antimicrobial activity, showcasing the potential of these molecules in developing new antimicrobial agents (Badne, Swamy, Bhosale, & Kuberkar, 2011).

Safety And Hazards

The safety and hazards of a compound refer to its potential risks and dangers during handling and use. Unfortunately, the specific safety and hazard information for this compound is not readily available in the search results.

Future Directions

The future directions for research on this compound would depend on its potential applications and current limitations. Unfortunately, the specific future directions for this compound are not readily available in the search results.

Please note that this information is based on the search results available and may not be comprehensive or up-to-date. For a detailed and comprehensive analysis, please consult relevant scientific literature or experts in the field.

properties

IUPAC Name |

3,4-diethoxy-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O5/c1-4-30-22-10-7-16(13-23(22)31-5-2)24(28)26-17-8-11-20-18(14-17)25(29)27-19-12-15(3)6-9-21(19)32-20/h6-14H,4-5H2,1-3H3,(H,26,28)(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOYAVQIMAHZUTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)NC3=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-diethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

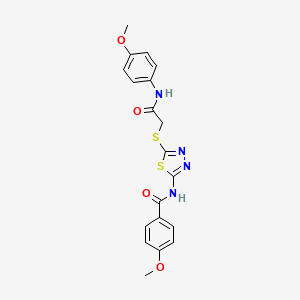

![2-chloro-N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2486125.png)

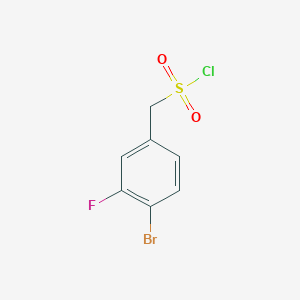

![2-{[1-(2-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid](/img/structure/B2486127.png)

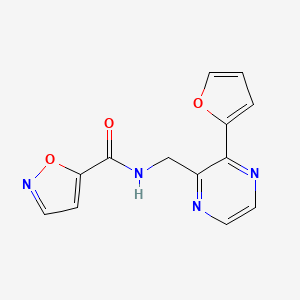

![ethyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2486129.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2486133.png)

![Ethyl 2-[4-(4-methylphenyl)-1-phenylimidazol-2-yl]sulfanylacetate](/img/structure/B2486134.png)